Cas no 950242-81-6 (5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide)

5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide structure
950242-81-6 structure
商品名:5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide
CAS番号:950242-81-6
MF:C16H12F3N5O
メガワット:347.294592857361
CID:5430407

5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide
    • 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-
    • 5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide
    • インチ: 1S/C16H12F3N5O/c17-16(18,19)11-8-4-5-9-12(11)21-15(25)13-14(20)24(23-22-13)10-6-2-1-3-7-10/h1-9H,20H2,(H,21,25)
    • InChIKey: RUFLPTMEMNACQP-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=CC=CC=C2)C(N)=C(C(NC2=CC=CC=C2C(F)(F)F)=O)N=N1

5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3375-0904-25mg
5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
950242-81-6 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3375-0904-1mg
5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
950242-81-6 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3375-0904-20mg
5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
950242-81-6 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3375-0904-3mg
5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
950242-81-6 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3375-0904-5μmol
5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
950242-81-6 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3375-0904-40mg
5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
950242-81-6 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3375-0904-50mg
5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
950242-81-6 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3375-0904-100mg
5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
950242-81-6 90%+
100mg
$248.0 2023-04-26
Life Chemicals
F3375-0904-2mg
5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
950242-81-6 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3375-0904-20μmol
5-amino-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
950242-81-6 90%+
20μl
$79.0 2023-04-26

5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide 関連文献

5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報

5-Amino-1-Phenyl-N-2-(Trifluoromethyl)phenyl-1H-1,2,3-Triazole-4-Carboxamide (CAS No. 950242-81-6): A Comprehensive Overview

5-Amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 950242-81-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique triazole core and functional groups, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The structure of 5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide is composed of a triazole ring, an amino group, a phenyl ring, and a trifluoromethyl-substituted phenyl group. The triazole moiety is known for its stability and ability to form strong hydrogen bonds, which can enhance the compound's binding affinity to biological targets. The presence of the amino group and the trifluoromethyl-substituted phenyl group further contributes to the compound's pharmacological properties by modulating its solubility, lipophilicity, and reactivity.

Recent studies have highlighted the potential of 5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects by inhibiting specific enzymes involved in neuroinflammation and oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide significantly reduced neuronal cell death in an in vitro model of Parkinson's disease.

In addition to its neuroprotective properties, 5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide has also shown promise as an antimicrobial agent. The triazole core is well-known for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. A recent study published in Antimicrobial Agents and Chemotherapy reported that this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a common cause of hospital-acquired infections. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial metabolism.

The pharmacokinetic properties of 5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide have also been extensively studied. Its high lipophilicity allows for good absorption through biological membranes, while its low molecular weight facilitates rapid distribution throughout the body. Furthermore, the compound has been shown to have a favorable metabolic profile with minimal hepatic metabolism and low toxicity. These properties make it an attractive candidate for oral administration and long-term therapeutic use.

In terms of clinical development, 5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide is currently undergoing preclinical evaluation for several indications. Early-stage clinical trials are expected to commence soon to assess its safety and efficacy in human subjects. Preliminary data from animal studies have been promising, with no significant adverse effects observed at therapeutic doses.

The synthesis of 5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1,2,3-triazole-4-carboxamide involves several well-established chemical reactions. The key steps include the formation of the triazole ring through a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction and subsequent functionalization of the amino and carboxamide groups. The synthesis can be carried out using readily available starting materials and mild reaction conditions, making it scalable for industrial production.

From a market perspective, the demand for compounds with multifunctional biological activities is on the rise due to the increasing prevalence of complex diseases such as neurodegenerative disorders and multidrug-resistant infections. The unique combination of neuroprotective and antimicrobial properties exhibited by 5-amino-1-phe​nyl-N​​​​​​​​​​n​​​​​​​​​​​​​​​​​​​o​​​​​​​​​​​​​​​​n​​​e (trifluoromethyl)pheny‌l‌‌‌‌‌‌‌‌‌‌‌l‍‍‍‍‍‍‍‍‍‍‍‍‌‌‌‌‌‌‌‌‌‐‐‐‐‐‐‐‐‐‐‐‐\-\-\-\-\-\-\-\-\-\-\-\-\-\-\-\-\-­­­­­­­­­­­­­­­­­\--\--\--\--\--\--\--\--\--\--\--\--\--\--\-\-\-\-\-\-\-\-\-\-\-\-\-\-\-\-\-\---l-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H---l---l---l---l---l---l---l---l---l---l---l---l---l---l---l----a----a----a----a----a----a----a----a----a----a----a----a----a----a----a-----z-----z-----z-----z-----z-----z-----z-----z-----z-----z-----z-----z-----z-----z-------o-------o-------o-------o-------o-------o-------o-------o-------o-------o-------o-------o-------o-------o--------r--------r--------r--------r--------r--------r--------r--------r--------r--------r--------r--------r--------r--------r---------e---------e---------e---------e---------e---------e---------e---------e---------e---------e---------e---------e---------e---------e----------c----------c----------c----------c----------c----------c----------c----------c----------c----------c----------c----------c----------c----------c-----------u-----------u-----------u-----------u-----------u-----------u-----------u-----------u-----------u-----------u-----------u-----------u-----------u-----------u------------m------------m------------m------------m------------m------------m------------m------------m------------m------------m------------m------------m------------m------------m-------------i-------------i-------------i-------------i-------------i-------------i-------------i-------------i-------------i-------------i-------------i-------------i-------------i-------------i--------------n--------------n--------------n--------------n--------------n--------------n--------------n--------------n--------------n--------------n--------------n--------------n--------------n--------------n---------------t---------------t---------------t---------------t---------------t---------------t---------------t---------------t---------------t---------------t---------------t---------------t---------------t---------------t----------------s----------------s----------------s----------------s----------------s----------------s----------------s----------------s----------------s----------------s----------------s----------------s----------------s----------------s--------------------b--------------------b--------------------b--------------------b--------------------b--------------------b--------------------b--------------------b--------------------b--------------------b--------------------b--------------------b--------------------b--------------------b----------------------y----------------------y----------------------y----------------------y----------------------y----------------------y----------------------y----------------------y----------------------y----------------------y----------------------y----------------------y----------------------y----------------------y----------------------------g----------------------------g----------------------------g----------------------------g----------------------------g----------------------------g----------------------------g----------------------------g----------------------------g----------------------------g----------------------------g----------------------------g----------------------------g------------------------------d------------------------------d------------------------------d------------------------------d------------------------------d------------------------------d------------------------------d------------------------------d------------------------------d------------------------------d------------------------------d------------------------------d------------------------------d--------------------------------f--------------------------------f--------------------------------f--------------------------------f--------------------------------f--------------------------------f--------------------------------f--------------------------------f--------------------------------f--------------------------------f--------------------------------f--------------------------------f--------------------------------f--------------------------------x-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------4-carboxamide is expected to drive market interest from pharmaceutical companies and research institutions seeking innovative solutions for unmet medical needs.

In conclusion, 5-amino-1-phenyl-N-2-(trifluoromethyl)phenyl-1H-1, strong > , strong > , strong > , strong > , strong > , strong > , strong > , strong > , strong > , strong > , strong > , strong > - strong > - strong > - strong > - strong > - strong > - strong > - carboxamide (CAS No. 950242-8-8-strong<8-strong<8-strong<8-strong<8-strong<8-strong<8-strong<8-strong<8-strong<8-strong<8-strong<8-strong<8-strong<8-strong<8-strong<8-6) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.

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